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Abstract

Ivosidenib, also known as AG-120, is a first-in-class, orally available small molecule inhibitor of
isocitrate dehydrogenase 1 (IDH1) with a susceptible mutation.[1] It is an antineoplastic agent
approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma in adult
patients with a specific IDH1 mutation.[1][2] Mutations in the IDH1 enzyme lead to the
production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a key role in
oncogenesis by altering cellular metabolism and epigenetic regulation.[1][3] Ivosidenib
selectively targets and inhibits the mutated IDH1 enzyme, leading to a dose-dependent
decrease in D-2HG levels, which in turn promotes normal cellular differentiation and regulates
oncogene expression. This guide provides a detailed overview of the chemical structure,
properties, mechanism of action, and experimental evaluation of Ivosidenib.

Chemical Structure and Physicochemical Properties

Ivosidenib is a tertiary carboxamide with the chemical formula C28H22CIF3N603. It is a
complex molecule with multiple heterocyclic rings and functional groups that contribute to its
specific binding to the mutant IDH1 enzyme.
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Property Value Reference
Molecular Formula C28H22CIF3N603

Molecular Weight 582.96 g/mol

CAS Number 1448347-49-6

Appearance Crystalline solid

Soluble in DMSO, DMF, and

Solubility T
ano

Optical Purity >99% e.e.

Mechanism of Action

The primary mechanism of action of Ivosidenib is the selective inhibition of the mutated
isocitrate dehydrogenase 1 (IDH1) enzyme. In normal cellular metabolism, wild-type IDH1
catalyzes the conversion of isocitrate to a-ketoglutarate (a-KG). However, specific point
mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic
enzymatic activity. This mutant IDH1 enzyme gains the function of converting a-KG to the
oncometabolite D-2-hydroxyglutarate (2-HG).

Elevated levels of 2-HG competitively inhibit a-KG-dependent dioxygenases, including histone
and DNA demethylases. This leads to epigenetic alterations and a block in cellular
differentiation, contributing to tumorigenesis.

Ivosidenib binds to and inhibits the mutant IDH1 enzyme, thereby blocking the production of 2-
HG. The reduction in 2-HG levels restores the function of a-KG-dependent dioxygenases,
leading to the reversal of epigenetic changes and the induction of myeloid differentiation. This
targeted action makes Ivosidenib an effective therapy for cancers harboring susceptible IDH1
mutations. Recent studies have also suggested that Ivosidenib may have an anti-tumor effect
in colorectal cancer cells by inhibiting the glutamine transporter ASCT2, independent of its

activity on mutant IDH1.
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Mechanism of action of Ivosidenib.

Synthesis and Manufacturing

The synthesis of Ivosidenib has been described in the literature, with a key step involving an
Ugi four-component reaction to create a phenyl glycine intermediate. This is followed by a
Buchwald-Hartwig coupling reaction to yield the final Ivosidenib molecule. Processes have
been developed to produce the API in high chiral purity without the need for column
chromatography.

Experimental Evaluation
In Vitro Studies

The anti-tumor activity of lvosidenib has been evaluated in various in vitro models.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15611870?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Assay Cell Line Endpoint IC50 Reference
HT1080 (human Reduction in 2-
Mutant IDH1 0.0075 pM (for
o chondrosarcoma  hydroxyglutarate
Inhibition ) R132C mutant)
) production
IDH1-R132H: 12
nM, IDH1-
R132C: 13 nM,
IDH1-R132 o IDH1-R132G: 8
o - Enzyme activity
Mutant Inhibition nM, IDH1-
R132L: 13 nM,
IDH1-R132S: 12
nM
TF-1 (human
) Growth factor- o
] ] erythroleukemia) Inhibition
Cell Proliferation ) independent
expressing ] ] observed
proliferation
mutant IDH1

Cell

Differentiation

TF-1 expressing
mutant IDH1

Erythropoietin
(EPO)-induced
differentiation

Restoration of

differentiation

Cell

Differentiation

Primary human
AML blast cells
with IDH1

mutations

Myeloid

differentiation

Induction of

differentiation

Experimental Protocol: In Vitro 2-HG Reduction Assay

e Cell Culture: HT1080 cells, which endogenously express the IDH1-R132C mutation, are

cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

+ Compound Treatment: Cells are treated with varying concentrations of lvosidenib or vehicle

control (e.g., DMSO) for a specified period (e.g., 48 hours).

o Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable

solvent (e.g., methanol/water).
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e 2-HG Measurement: The concentration of 2-hydroxyglutarate in the cell extracts is quantified

using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-

MS).

o Data Analysis: The IC50 value, representing the concentration of Ivosidenib that inhibits 2-

HG production by 50%, is calculated from the dose-response curve.

In Vivo Studies

The efficacy of Ivosidenib has been demonstrated in preclinical animal models.

. Dosing L
Animal Model Tumor Type . Key Findings Reference
Regimen
Robust and rapid
reduction in
Single oral dose tumor 2-HG
Mouse Xenograft
Chondrosarcoma  of 50 mg/kg and levels (92.0%
(HT1080 cells)
150 mg/kg and 95.2%
inhibition,
respectively)

Mouse Xenograft
Models of IDH1-
mutated AML

Acute Myeloid

Leukemia

Dose-dependent

Decrease in D-
2HG levels and
induction of
myeloid

differentiation

Experimental Protocol: Mouse Xenograft Tumor Model

e Animal Model: Female nude BALB/c mice are used for the study.

e Tumor Implantation: HT1080 cells are inoculated subcutaneously into the flanks of the mice.

o Treatment: Once tumors reach a specified size, mice are treated with a single oral dose of

Ivosidenib (e.g., 50 or 150 mg/kg) or vehicle control by gavage.
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+ Sample Collection: Plasma and tumor samples are collected at various time points post-
dose.

+ Pharmacokinetic and Pharmacodynamic Analysis: Ivosidenib concentrations in plasma and
2-HG concentrations in the tumor are measured to assess the pharmacokinetic profile and
pharmacodynamic effect of the drug.

In Vitro Evaluation In Vivo Evaluation
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General experimental workflow for Ivosidenib evaluation.

Clinical Development and Efficacy
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Ivosidenib has undergone extensive clinical evaluation in patients with advanced hematologic

malignancies harboring an IDH1 mutation.

.. . Patient
Clinical Trial Phase . Key Results Reference
Population
CR+CRh rate of
31.8%; Median
Relapsed/Refract  duration of
NCT02074839 Phase 1 ory AML with CR+CRh was
mIDH1 8.2 months.
Overall response
rate of 41.9%.
Newly CR rate of 30%;
Diagnosed AML CR+CRh of 42%;
NCT02074839 Phase 1 )
with mIDH1 Overall response
(elderly) rate of 55%.
Complete
Relapsed/Refract o
] remission in 5 of
NCT02074839 Phase 1 ory MDS with )
12 patients
mIDH1
(41.7%).
) Evaluation of
Previously S
AGILE Ivosidenib in
Phase 3 Untreated AML o )
(NCT03173248) ) combination with
with mIDH1

azacitidine.

Ivosidenib has demonstrated a manageable safety profile in clinical trials, with the most

common adverse events being diarrhea, leukocytosis, nausea, and febrile neutropenia. A

notable adverse event is IDH differentiation syndrome, which has been observed in a subset of

patients.

Conclusion

Ivosidenib (AG-120) represents a significant advancement in the targeted therapy of cancers

with IDH1 mutations. Its well-defined mechanism of action, potent and selective inhibition of the
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mutant enzyme, and demonstrated clinical efficacy have established it as a valuable
therapeutic agent for specific patient populations. The in-depth understanding of its chemical
properties, biological activity, and clinical performance provides a solid foundation for its current
use and future research into its potential applications in other IDH1-mutated malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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